Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate
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Overview
Description
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features a unique anthracene derivative structure This compound is characterized by the presence of acetic acid and a phenyl group substituted with dihydroxy and methoxy groups on an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method is the esterification of 4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthracene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of phenolic derivatives with different substituents.
Scientific Research Applications
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its anthracene backbone.
Mechanism of Action
The mechanism of action of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can participate in redox reactions, potentially modulating oxidative stress pathways. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the production of fragrances and as a solvent.
Anthraquinone: A derivative of anthracene, used in the production of dyes and as an intermediate in organic synthesis.
4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.
Uniqueness
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is unique due to its combination of anthracene, phenyl, and acetic acid moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
88101-49-9 |
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Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5.2C2H4O2/c1-13(24)28-15-9-7-14(8-10-15)22-16-5-3-4-6-17(16)23(26)19-11-20(25)21(27-2)12-18(19)22;2*1-2(3)4/h3-12,25-26H,1-2H3;2*1H3,(H,3,4) |
InChI Key |
JYHUZKTUDKSPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(C4=CC=CC=C42)O)O)OC |
Origin of Product |
United States |
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